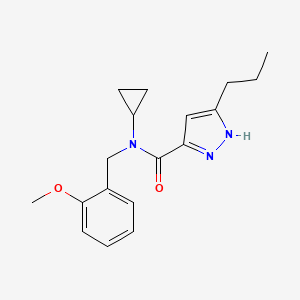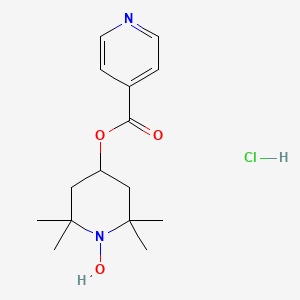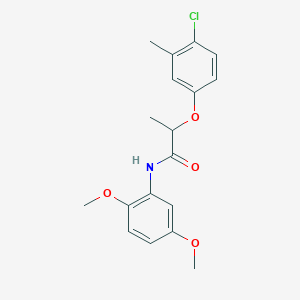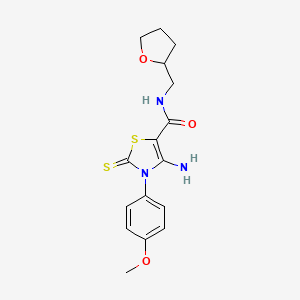
N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a pyrazole-based compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPPC is a selective antagonist of the cannabinoid type 1 receptor (CB1R), which is a G protein-coupled receptor that plays a crucial role in the regulation of several physiological processes, such as appetite, pain sensation, and mood.
Mecanismo De Acción
N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of the CB1R, which is primarily expressed in the central nervous system (CNS). The CB1R is activated by endocannabinoids, which are naturally occurring compounds that bind to the receptor and modulate its activity. N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide binds to the CB1R and prevents the binding of endocannabinoids, thereby blocking the downstream signaling pathway and reducing the receptor's activity.
Biochemical and Physiological Effects
N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects, such as reducing food intake and body weight, decreasing the rewarding effects of drugs of abuse, and improving anxiety-like behavior in animal models. Moreover, N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity and potency for the CB1R, which allows for precise modulation of the receptor's activity without affecting other signaling pathways. Moreover, N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, one of the limitations of using N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
Several future directions for the research on N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide can be identified, including:
1. Investigating the potential therapeutic applications of N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide in the treatment of obesity and related metabolic disorders.
2. Exploring the effects of N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide on other signaling pathways and neurotransmitter systems in the CNS.
3. Developing novel derivatives of N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide with improved pharmacokinetic properties and selectivity for the CB1R.
4. Investigating the potential role of N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide in the modulation of pain sensation and nociception.
5. Studying the effects of N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide on the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide is a promising compound that has shown significant potential for various scientific research applications, particularly in the field of neuroscience. Its high selectivity and potency for the CB1R make it a valuable tool for studying the role of this receptor in various physiological processes and disease states. Further research on N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide is warranted to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of various neurological disorders, such as obesity, addiction, and anxiety. Several studies have shown that N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide can effectively block the CB1R-mediated signaling pathway, which is involved in the regulation of appetite and food intake. Moreover, N-cyclopropyl-N-(2-methoxybenzyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, by inhibiting the release of dopamine in the brain's reward circuitry.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-5-propyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-6-14-11-16(20-19-14)18(22)21(15-9-10-15)12-13-7-4-5-8-17(13)23-2/h4-5,7-8,11,15H,3,6,9-10,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUEKSSONLJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(CC2=CC=CC=C2OC)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4057539.png)

acetate](/img/structure/B4057555.png)
![N-(tert-butyl)-N'-ethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4057563.png)
![4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B4057565.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4057575.png)
![ethyl 3-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B4057579.png)
![N-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4057587.png)
![4-[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]morpholine](/img/structure/B4057595.png)

![N-(3,4-dimethoxybenzyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl]propanamide](/img/structure/B4057625.png)

![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)
![2-{4-bromo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4057660.png)